Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

Description

Overview of the Significance of Arylaldehydes in Contemporary Organic Chemistry Research

Aryl aldehydes, or aromatic aldehydes, are a cornerstone of modern organic chemistry due to the reactivity of the aldehyde group. wisdomlib.orgbritannica.com This functional group readily undergoes nucleophilic addition and condensation reactions, making arylaldehydes valuable precursors in a multitude of synthetic pathways. wikipedia.org They serve as essential building blocks for a wide range of more complex molecules. researchgate.net

In contemporary research, aryl aldehydes are significant in various chemical syntheses. wisdomlib.org For instance, they are key reactants in the Claisen-Schmidt condensation for preparing chalcones and are used to synthesize Schiff bases and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org The versatility of these compounds extends to their use as intermediates in the production of pharmaceuticals, dyes, agrochemicals, and specialty chemicals. lookchem.combritannica.com The development of novel and efficient synthetic methods for creating substituted benzaldehydes, such as one-pot procedures and tandem reactions, remains an active area of research to improve yield and reduce waste. liberty.edurug.nlacs.org

Structural Characteristics of Benzaldehyde (B42025) Derivatives Bearing Alkoxy and Alkylthio Substituents

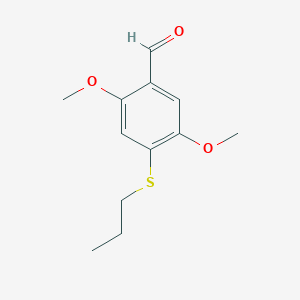

The structure of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is defined by a central benzene (B151609) ring with an aldehyde group (-CHO) at position 1, methoxy (B1213986) groups (-OCH₃) at positions 2 and 5, and a propylthio group (-SCH₂CH₂CH₃) at position 4. The presence and positioning of these alkoxy (methoxy) and alkylthio (propylthio) substituents significantly influence the molecule's electronic properties and reactivity.

Alkoxy groups are generally considered electron-donating groups through resonance, which can activate the aromatic ring towards electrophilic substitution. Alkylthio groups also possess electron-donating characteristics. The interplay of these substituents on the benzaldehyde ring affects the reactivity of both the aromatic system and the aldehyde functional group. The aldehyde group itself is an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. However, the combined electronic effects of the methoxy and propylthio groups modulate this reactivity.

The synthesis of related compounds, such as 4-alkylthio-2,5-dimethoxybenzaldehydes, has been achieved through the nucleophilic substitution of a bromo-precursor, specifically 4-bromo-2,5-dimethoxybenzaldehyde (B105343), with various thiols. designer-drug.com

Table 1: Physicochemical Properties of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

| Property | Value |

|---|---|

| CAS Number | 132184-35-1 lookchem.com |

| Molecular Formula | C₁₂H₁₆O₃S lookchem.com |

| Molecular Weight | 240.32 g/mol |

Note: Data for properties such as melting point, boiling point, and density are not consistently available in the reviewed literature. lookchem.com

Research Landscape of Substituted Benzaldehydes as Synthetic Intermediates and Functional Molecules

Substituted benzaldehydes are pivotal intermediates in organic synthesis, enabling the construction of a vast array of complex organic molecules. liberty.edu Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- serves as one such intermediate. lookchem.com The aldehyde functionality provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in molecular construction. researchgate.net

The research landscape for these compounds is focused on their synthetic utility. For example, the aldehyde group can participate in condensation reactions with amines to form Schiff bases. The development of efficient synthetic routes to access these substituted aldehydes is a significant goal within the field of organic chemistry. liberty.edu One documented method for preparing similar 4-alkylthio-2,5-dimethoxybenzaldehydes involves the bromination of 2,5-dimethoxybenzaldehyde (B135726), followed by a nucleophilic substitution reaction with a thiol in the presence of a base. designer-drug.com

Furthermore, derivatives of substituted benzaldehydes are often the subject of biological investigation. While this article excludes detailed safety or dosage information, it is noteworthy that derivatives of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- have been studied for potential biological activities, such as antimicrobial and antifungal properties. This highlights the role of substituted benzaldehydes not just as synthetic building blocks but also as precursors to potentially functional molecules in medicinal chemistry and drug discovery. lookchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2-bromo-3,6-dimethoxybenzaldehyde | C₉H₉BrO₃ |

| 4-bromo-2,5-dimethoxybenzaldehyde | C₉H₉BrO₃ |

| Benzaldehyde | C₇H₆O |

| Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | C₁₂H₁₆O₃S |

| Chalcone | C₁₅H₁₂O |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-propylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-4-5-16-12-7-10(14-2)9(8-13)6-11(12)15-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMAHCKOWMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C(=C1)OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzaldehyde, 2,5 Dimethoxy 4 Propylthio

Precursor Sourcing and Strategic Selection of Starting Materials for Benzaldehyde (B42025), 2,5-dimethoxy-4-(propylthio)- Synthesis

The synthesis of the key precursor, 1,4-dimethoxy-2-(propylthio)benzene, can be approached from several commercially available starting materials. A common and cost-effective starting point is 1,4-dimethoxybenzene. The introduction of the propylthio group at the 2-position can be achieved through various methods, such as electrophilic substitution. This requires activating the ring and directing the substitution. An alternative pathway begins with 4-methoxyphenol (B1676288), which can be functionalized to introduce the sulfur moiety before the second methoxy (B1213986) group is added. For instance, 4-methoxy-2-mercaptophenol can undergo thioetherification with an appropriate propyl halide, followed by methylation of the remaining hydroxyl group to yield the desired precursor. sciencemadness.org

Table 1: Summary of Precursors for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- Synthesis

| Precursor | Strategic Advantage | Subsequent Reaction Type |

|---|---|---|

| 1,4-dimethoxy-2-(propylthio)benzene | Most direct precursor, requires only a formylation step. lookchem.com | Electrophilic Aromatic Formylation (e.g., Vilsmeier-Haack, Duff Reaction) |

| 1,4-dimethoxybenzene | Readily available and economical starting material. | Thioalkylation followed by formylation. |

| 4-Methoxyphenol | Allows for sequential introduction of functional groups. | Introduction of thio-group, methylation, and formylation. sciencemadness.orgchemicalbook.com |

Detailed Reaction Pathways and Mechanistic Considerations

The introduction of the aldehyde (formyl) group onto the electron-rich aromatic ring of 1,4-dimethoxy-2-(propylthio)benzene is a critical step. The existing methoxy and propylthio groups are electron-donating and ortho-, para-directing, which activates the ring towards electrophilic substitution at the desired position.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF) or N-methylformanilide (NMF), and an activating agent like phosphorus oxychloride (POCl3). thieme-connect.dewikipedia.org

The mechanism begins with the reaction between the formamide (B127407) and phosphorus oxychloride to generate a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. wikipedia.org This electrophile then attacks the activated aromatic ring of the precursor. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. organic-chemistry.orgwikipedia.org

For substrates like 1,4-dimethoxybenzene, the standard Vilsmeier-Haack conditions (DMF/POCl3) are often reported to be ineffective or provide very low yields. sciencemadness.org However, variants using more reactive formylating agents can be successful. A documented synthetic route for 2,5-dimethoxy-4-(propylthio)benzaldehyde specifically utilizes N-methyl-N-phenylformamide (a derivative of NMF) as the formylating agent, achieving a high yield. lookchem.com The increased reactivity of the Vilsmeier reagent derived from N-methylformanilide compared to DMF is crucial for the successful formylation of moderately activated substrates. sciencemadness.org

Table 2: Comparison of Vilsmeier-Haack Reagents for Formylation of Activated Arenes

| Formamide Reagent | Activating Agent | Substrate Example | Reported Efficacy/Yield | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | POCl3 | 1,4-Dimethoxybenzene | Ineffective or very low yield | sciencemadness.org |

| N-Methylformanilide (NMF) | POCl3 | 1,4-Dimethoxybenzene | 16% yield | sciencemadness.org |

| N-Methyl-N-phenylformamide | Not specified, likely POCl3 | 1,4-dimethoxy-2-(propylsulfanyl)benzene | 99% yield | lookchem.com |

The Duff reaction presents an alternative pathway for the formylation of activated aromatic rings, particularly phenols. wikipedia.org The classic Duff reaction involves heating the aromatic substrate with hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol (B35011) or acetic acid. ecu.edu The reaction preferentially formylates the position ortho to the activating hydroxyl group. wikipedia.org

The mechanism involves the generation of an electrophilic iminium species from the protonation and decomposition of HMTA. wikipedia.org This electrophile then attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis yield the aldehyde. wikipedia.org

While the traditional Duff reaction is known for modest yields, modifications can significantly improve its efficiency. ecu.edu A notable variant is the "sulfuric Duff reaction," which employs sulfuric acid in glacial acetic acid. This modification has been successfully applied to the formylation of a substrate structurally similar to the target precursor, 1,4-dimethoxy-2-(methylthio)benzene, affording the corresponding aldehyde in high yields (up to 92%). sciencemadness.org This strong evidence suggests that a sulfuric acid-modified Duff reaction would be a highly effective method for the synthesis of 2,5-dimethoxy-4-(propylthio)benzaldehyde from its precursor. The strong acid conditions facilitate the formation of the required cationic iminium electrophile from HMTA. sciencemadness.org

Traditional methods for preparing the 2,5-dimethoxy substitution pattern often involve the Williamson ether synthesis. This typically entails the exhaustive methylation of a corresponding dihydroxyarene, such as hydroquinone, using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

A more advanced and regioselective approach involves the methylation of a precursor that already contains one methoxy group and a hydroxyl group at the desired positions. For example, 4-methoxyphenol can be formylated via the Reimer-Tiemann reaction to produce 2-hydroxy-5-methoxybenzaldehyde (B1199172). chemicalbook.comcqu.edu.cn The subsequent methylation of the phenolic hydroxyl group, often using dimethyl sulfate and a base like potassium carbonate, yields 2,5-dimethoxybenzaldehyde (B135726). chemicalbook.comcqu.edu.cngoogle.com This multi-step process precisely controls the placement of the functional groups.

Modern organometallic chemistry offers highly directed C-H activation/methoxylation techniques. One such cutting-edge method is the palladium/norbornene (Pd/NBE) cooperative catalysis for the ortho-C–H methoxylation of aryl halides. nih.gov This reaction uses a specialized N–O reagent that acts as an oxygen electrophile. While not a direct route to the target compound, this methodology allows for the precise installation of a methoxy group ortho to a halide on an aromatic ring. nih.gov This technique could be incorporated into a longer, modular synthesis, providing access to complex substitution patterns that are otherwise difficult to achieve. nih.gov

Strategies for Introduction of Methoxy Substituents

Alkylation of Hydroxy-Benzaldehyde Precursors

The synthesis of the 2,5-dimethoxy substitution pattern on the benzaldehyde ring often begins with precursors containing hydroxyl groups, which are subsequently alkylated to form the desired methoxy ethers. A common starting material in related syntheses is 2-hydroxy-5-methoxybenzaldehyde. The alkylation of this precursor is a crucial step to achieve the 2,5-dimethoxy arrangement.

The process typically involves the reaction of the hydroxyl group with a methylating agent. A widely used and effective methylating agent for this transformation is dimethyl sulfate. pearson.combohrium.com The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. Common bases include potassium carbonate or metal hydroxides. pearson.combohrium.com The choice of solvent is also critical, with acetone (B3395972) or other polar aprotic solvents being frequently employed. pearson.com

A patented process describes reacting 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (B78521) to form a metal salt, which is then isolated. This salt is subsequently alkylated with dimethyl sulfate to yield 2,5-dimethoxybenzaldehyde. pearson.com This two-step approach can improve yield and purity. For instance, reacting the sodium salt of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate in acetone can yield the product in 88.3%. pearson.com Similarly, the potassium salt has been used with dimethyl sulfate in solvents like isopropyl alcohol or heptane, with yields around 70%. pearson.com

Research has also explored the use of phase-transfer catalysts to improve the efficiency of such alkylation reactions, which can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases. bohrium.com

| Base/Precursor Salt | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Sodium Salt | Acetone | 88.3 | pearson.com |

| Potassium Salt | Isopropyl Alcohol | 70.0 | pearson.com |

| Potassium Carbonate | Acetone | Not specified | pearson.com |

Development of Propylthio Moiety through Thioetherification Reactions

The introduction of the propylthio group at the 4-position of the 2,5-dimethoxybenzaldehyde ring is a key transformation in the synthesis of the target molecule. This is typically achieved through thioetherification, a reaction that forms a carbon-sulfur bond.

Nucleophilic Substitution of Halogenated Precursors with Thiols

A robust and widely reported method for installing the propylthio group is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netacs.org This strategy involves a halogenated precursor, most commonly 4-bromo-2,5-dimethoxybenzaldehyde (B105343), which reacts with a sulfur nucleophile, such as propanethiol (propyl mercaptan). researchgate.netacs.org

The reaction is typically carried out in a polar aprotic solvent, with dimethylformamide (DMF) being a common choice. researchgate.netacs.org A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Powdered potassium carbonate (K2CO3) is an effective and commonly used base for this purpose. researchgate.netacs.org The reaction proceeds readily at room temperature, typically over a period of 48 hours, to afford Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- in excellent yields. researchgate.net

The general mechanism involves the attack of the propyl thiolate anion on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing aldehyde group. Subsequent departure of the bromide ion yields the final thioether product. This method's success is attributed to the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing formyl group and the good leaving group ability of the bromide.

| Alkyl Thiol | Yield (%) | Reference |

|---|---|---|

| Ethylthiol | 94 | researchgate.net |

| Propylthiol | 96 | researchgate.net |

| 2-Hydroxyethylthiol | 95 | researchgate.net |

Organometallic Approaches in Propylthio Group Installation

While the SNAr reaction is highly effective, organometallic cross-coupling reactions represent a powerful alternative for the formation of carbon-sulfur bonds, particularly for less reactive aryl halides. Palladium and copper-catalyzed reactions are the most prominent in this area.

Palladium-catalyzed C-S cross-coupling, often referred to as a variation of the Buchwald-Hartwig amination, can couple aryl halides or triflates with thiols. These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos). A base is also required to facilitate the reaction. Although no specific examples detail the use of this method for the synthesis of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-, the general applicability of these reactions suggests it is a viable, albeit more complex and costly, alternative to the SNAr approach.

Copper-catalyzed C-S coupling, a modern variation of the Ullmann condensation, is another significant organometallic strategy. These reactions can couple aryl halides with thiols, often using a simple copper salt like copper(I) iodide (CuI) as the catalyst, sometimes in the presence of a ligand. These methods are attractive due to the lower cost of copper compared to palladium. Recent developments have demonstrated copper-catalyzed three-component reactions for the synthesis of aryl alkyl thioethers, which could potentially be adapted for the target molecule. pearson.comacs.org

Sequential and Convergent Synthetic Routes to Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

A sequential synthesis builds the molecule in a step-by-step fashion, modifying a single starting material through a series of consecutive reactions. A common and logical sequential route for the target compound starts with 2,5-dimethoxybenzaldehyde. researchgate.netnih.gov This precursor is first subjected to electrophilic aromatic bromination to produce 4-bromo-2,5-dimethoxybenzaldehyde. nih.gov In the subsequent step, this halogenated intermediate undergoes a nucleophilic aromatic substitution reaction with propanethiol in the presence of a base to yield the final product, Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-. researchgate.net This linear approach is straightforward and relies on well-established and high-yielding reactions.

Bromination and Subsequent Nucleophilic Displacement in Benzaldehyde Derivative Synthesis

The bromination of 2,5-dimethoxybenzaldehyde is a critical step in the most common synthetic route to introduce a functional handle for subsequent reactions. researchgate.netnih.govdoaj.org The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The directing effects of the two methoxy groups and the deactivating, meta-directing aldehyde group result in substitution occurring primarily at the C4 and C6 positions.

Experimental studies have definitively shown that the bromination of 2,5-dimethoxybenzaldehyde with bromine in a solvent like acetic acid predominantly yields the 4-bromo-2,5-dimethoxybenzaldehyde isomer. researchgate.netnih.gov The reaction typically produces a mixture of the 4-bromo and the 6-bromo (incorrectly identified as the 3-bromo isomer in some literature) derivatives, with the 4-bromo isomer being the major product in an approximate 4:1 ratio. researchgate.netdoaj.org The desired 4-bromo isomer can be readily isolated and purified from this mixture by simple recrystallization, often from ethanol, in good yields. researchgate.net

This 4-bromo derivative is an excellent substrate for nucleophilic aromatic substitution. The bromine atom at the 4-position is readily displaced by various nucleophiles, most notably thiols, as described in section 2.2.3.1. The combination of electrophilic bromination followed by nucleophilic displacement provides a reliable and high-yielding two-step sequence to introduce the propylthio group onto the 2,5-dimethoxybenzaldehyde core. researchgate.net

| Reagent | Solvent | Major Product | Approximate Isomer Ratio (4-bromo:other) | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | 4:1 | researchgate.net |

Process Optimization and Scalability Considerations in Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of process optimization and scalability to ensure safety, efficiency, cost-effectiveness, and product quality. While specific industrial production methods for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- are not widely documented, general principles of chemical process development can be applied to its likely synthetic route (bromination followed by SNAr). researchgate.net

For the bromination step, key optimization parameters include temperature control to manage the exothermicity of the reaction and to maintain the selectivity for the desired 4-bromo isomer. The choice of solvent is also critical; while acetic acid is effective, for large-scale operations, alternative solvents might be considered based on factors like cost, safety (flammability), and ease of recovery. researchgate.net The purification of 4-bromo-2,5-dimethoxybenzaldehyde by recrystallization would need to be optimized for large-scale crystallizers to ensure consistent purity and crystal size.

The subsequent nucleophilic aromatic substitution with propanethiol presents several scalability challenges. Propanethiol is a volatile and malodorous substance, requiring specialized handling and containment systems to manage its odor and potential toxicity. acsgcipr.org The choice of base (e.g., K2CO3) and solvent (e.g., DMF) is crucial. While DMF is an excellent solvent for this reaction, its high boiling point can complicate product isolation, and it is facing increasing regulatory scrutiny as a reprotoxic substance. acsgcipr.org For a scalable process, alternative, greener solvents with more favorable safety and environmental profiles would be investigated.

Process optimization would also focus on:

Reaction Kinetics: Studying the reaction kinetics to determine the optimal temperature, concentration, and reaction time to maximize throughput and minimize byproduct formation. nih.gov

Work-up and Isolation: Developing a scalable and efficient work-up procedure to quench the reaction and remove byproducts. This might involve optimizing extraction and washing steps to minimize solvent usage and waste generation.

Purification: The final product purification would likely involve distillation or recrystallization. For large-scale production, developing a robust crystallization process is often preferred as it can be more cost-effective and provide a product with high purity. Methods for purifying benzaldehydes on an industrial scale often involve distillation, but may also include treatment with mild hydrogenating agents to remove color-forming impurities. epo.org

Ultimately, the goal of process optimization is to develop a robust, safe, and economically viable manufacturing process that consistently delivers Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- of the required quality.

Evaluation of Solvent Systems and Reaction Media Effects

The choice of solvent is a critical factor in the synthesis of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-, particularly in the nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-2,5-dimethoxybenzaldehyde and a propylthiol source. The solvent's role is to facilitate the dissolution of reactants and to mediate the reaction kinetics. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.

Research into the synthesis of analogous 4-alkylthio-2,5-dimethoxybenzaldehydes has demonstrated that Dimethylformamide (DMF) is a highly effective solvent for this transformation. mdma.ch It facilitates the reaction between the aryl halide and the thiol in the presence of a base, allowing the reaction to proceed smoothly at room temperature. mdma.ch The effectiveness of a solvent in this context is often linked to its polarity and its ability to support the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. While DMF is well-documented, other polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (B52724) (MeCN), and Tetrahydrofuran (THF) are also employed in similar nucleophilic substitution reactions. researchgate.net Polar protic solvents, like methanol (B129727) or water, are generally less effective for SNAr reactions involving anionic nucleophiles because they can stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity. libretexts.org

The following table, based on established principles of SNAr reactions, illustrates the hypothetical effect of different solvent systems on the synthesis of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-.

Table 1: Influence of Solvent System on Reaction Efficiency

| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield (%) | Notes |

|---|---|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 48 hours | Excellent | Documented as effective for this class of compounds. mdma.ch |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 24-48 hours | Excellent | High polarity effectively promotes SNAr reactions. |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 48-72 hours | Good | Generally a good solvent for SNAr, may be slightly less effective than DMF or DMSO. researchgate.net |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | >72 hours | Moderate | Lower polarity may result in slower reaction rates. |

Catalytic Approaches and Reaction Promoters in Functional Group Transformations

The key transformation in synthesizing Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- from 4-bromo-2,5-dimethoxybenzaldehyde is the formation of a carbon-sulfur bond. This is typically achieved through a nucleophilic substitution reaction promoted by a base.

In a well-documented procedure, powdered potassium carbonate (K₂CO₃) is used as the base. mdma.ch K₂CO₃ is effective in deprotonating the propanethiol to generate the more nucleophilic propylthiolate anion, which then attacks the electron-deficient aromatic ring, displacing the bromide. This method is advantageous due to the low cost and moderate basicity of K₂CO₃, which minimizes potential side reactions. mdma.ch

Beyond simple base promotion, modern organic synthesis offers more sophisticated catalytic approaches for C-S cross-coupling, which could be applied to this synthesis. These methods often employ transition metal catalysts and are particularly useful when the aromatic halide is less reactive. researchgate.net

Palladium-catalyzed Buchwald-Hartwig Cross-Coupling: This powerful method uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with thiols. It is known for its broad substrate scope and high efficiency, though the cost of the catalyst and ligands can be a consideration.

Copper-catalyzed Ullmann Condensation: A more classical approach, the Ullmann reaction uses a copper catalyst to facilitate the coupling of aryl halides with nucleophiles, including thiols. researchgate.net Modern variations of this reaction utilize ligands and can proceed under milder conditions than the traditional high-temperature requirements. researchgate.net

The following table compares these different approaches for the crucial C-S bond formation step.

Table 2: Comparison of Catalytic and Promotor Systems

| Method | Promoter/Catalyst | Ligand | Base | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Base-Promoted SNAr | None | None | K₂CO₃ | Room Temp | Mild conditions, inexpensive reagents. mdma.ch | Can be slow (48h), limited to activated aryl halides. mdma.ch |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, etc. | NaOt-Bu, Cs₂CO₃ | 80-110 °C | High yields, broad scope, fast reaction times. | Expensive catalyst/ligands, requires inert atmosphere. |

Temperature, Pressure, and Time Dependencies on Reaction Efficiency

The efficiency of the synthesis of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is highly dependent on the interplay of temperature, pressure, and reaction time. For the established SNAr method using K₂CO₃ in DMF, the reaction proceeds effectively at room temperature over a period of 48 hours to reach completion. mdma.ch

Pressure: For this liquid-phase reaction conducted at or near room temperature, pressure is not a significant variable and the synthesis is typically carried out at atmospheric pressure.

Time: The reaction time is directly correlated with temperature. The reported 48-hour period at room temperature is necessary to allow the reaction to proceed to completion. mdma.ch Shortening this time would likely result in incomplete conversion of the starting material, complicating the purification process. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

The relationship between these parameters and the reaction outcome is summarized in the table below.

Table 3: Effect of Reaction Conditions on Synthesis Efficiency

| Temperature | Time | Expected Conversion | Potential Issues |

|---|---|---|---|

| Room Temperature (~20-25 °C) | 48 hours | High to Complete | Optimal documented conditions. mdma.ch |

| Room Temperature (~20-25 °C) | 24 hours | Incomplete | Requires longer time for full conversion. |

| Elevated Temperature (e.g., 60 °C) | 8-12 hours | Complete | Increased rate of side reactions, potential for impurity formation. |

Purity Enhancement and Isolation Techniques in Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- Synthesis

Following the completion of the reaction, the crude product is typically isolated by pouring the reaction mixture into a large volume of water and ice, which causes the organic product to precipitate. mdma.ch The resulting solid is then collected by filtration, washed with water, and dried. mdma.ch However, this crude material often requires further purification to remove unreacted starting materials, reagents, and byproducts.

Recrystallization is the documented method of choice for purifying Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- and its analogues. mdma.ch This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, such as methanol (MeOH) or a methanol-water mixture, and then allowed to cool slowly. mdma.ch As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). Recrystallization is often preferred for large-scale purification due to its simplicity and cost-effectiveness. brainly.comillinois.edu

Other common purification techniques in organic synthesis could also be applied:

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It can achieve very high levels of purity but is often more time-consuming, expensive, and less scalable than recrystallization. quora.com

Distillation: While effective for liquid compounds, distillation is generally not suitable for high-melting point solids like the target benzaldehyde.

Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid, water-soluble bisulfite adduct, which can be separated from non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with an acid or base. This is a classic and effective method for aldehyde purification. nanalysis.com

The following table provides a comparison of relevant purification techniques.

Table 4: Comparison of Purification Techniques

| Technique | Principle | Throughput | Cost | Purity Achievable | Suitability for Target Compound |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility | High | Low | Good to Excellent | High (documented method). mdma.chnanalysis.com |

| Column Chromatography | Differential adsorption | Low to Medium | High | Excellent | High, but may be unnecessary if recrystallization is effective. quora.com |

Chemical Reactivity and Transformation Studies of Benzaldehyde, 2,5 Dimethoxy 4 Propylthio

Reactions Involving the Aldehyde Functional Group of Benzaldehyde (B42025), 2,5-dimethoxy-4-(propylthio)-

The aldehyde functional group is a primary site for a variety of chemical transformations, including reductions, oxidations, and condensation reactions.

Reductive Transformations to Alcohols and Hydrocarbons

The aldehyde moiety of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- can be readily reduced to a primary alcohol, yielding (2,5-dimethoxy-4-(propylthio)phenyl)methanol. This transformation is typically accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to the corresponding hydrocarbon, 1,4-dimethoxy-2-(propylthio)-5-methylbenzene, can be achieved through more vigorous methods like the Wolff-Kishner or Clemmensen reduction, which are designed to completely remove the oxygen atom from the carbonyl group.

Oxidative Pathways to Carboxylic Acids

Oxidation of the aldehyde group leads to the formation of 2,5-dimethoxy-4-(propylthio)benzoic acid. This conversion can be carried out using a range of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose. Milder, more selective reagents can also be employed to ensure that other functional groups in the molecule, such as the thioether linkage, remain intact.

Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation, Nitrostyrene (B7858105) Formation)

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to important condensation products.

Schiff Base Formation: The reaction of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- with primary amines results in the formation of Schiff bases, also known as imines. ijacskros.com This condensation reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates, often catalyzed by a trace amount of acid, to yield the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). ijacskros.comnih.gov The electronic nature of substituents on the reacting amine can influence the rate and equilibrium of this reaction. nih.gov

Nitrostyrene Formation: A notable condensation reaction is the Henry reaction (or nitroaldol reaction), where the aldehyde reacts with a nitroalkane, such as nitromethane (B149229), in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction initially forms a β-nitro alcohol, which can subsequently undergo dehydration to yield a nitrostyrene derivative. wikipedia.org For the analogous compound, 2,5-dimethoxybenzaldehyde (B135726), reaction with nitromethane and a base like ammonium (B1175870) acetate (B1210297) is a known method to produce 2,5-dimethoxy-β-nitrostyrene. mdma.ch Applying this to the target molecule, it would react with nitromethane to form 1-(2,5-dimethoxy-4-(propylthio)phenyl)-2-nitroethene. This reaction is a classic carbon-carbon bond-forming process. wikipedia.orgscirp.org

| Reactant | Reaction Type | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base Formation | N-(2,5-dimethoxy-4-(propylthio)benzylidene)-R-amine |

| Nitromethane (CH₃NO₂) | Henry Condensation | 1-(2,5-dimethoxy-4-(propylthio)phenyl)-2-nitroethene |

Aromatic Ring Reactivity and Substituent Effects on Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

The reactivity of the aromatic ring towards electrophilic substitution is controlled by the directing and activating or deactivating effects of its four substituents.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

The benzene (B151609) ring of the title compound has two available positions for electrophilic aromatic substitution (EAS): C3 and C6. The outcome of such reactions is determined by the cumulative electronic effects of the existing groups.

Methoxy (B1213986) (-OCH₃) groups: These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. youtube.comlibretexts.org

Propylthio (-SCH₂CH₂CH₃) group: The thioether group is also activating and an ortho, para-director.

Formyl (-CHO) group: The aldehyde group is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance. youtube.com

Studies on the closely related 2,5-dimethoxybenzaldehyde show that electrophilic attack, such as bromination in acetic acid, primarily occurs at the C4 position. mdma.ch This indicates the powerful directing effect of the methoxy groups. For the title compound, the C4 position is already substituted, so electrophilic attack will be directed to the remaining open positions, C3 and C6, guided by the combined influence of the present substituents.

| Substituent Group | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -CHO (Formyl) | C1 | Deactivating | Meta (to C3) |

| -OCH₃ (Methoxy) | C2 | Activating | Ortho, Para (to C3, C6) |

| -SCH₂CH₂CH₃ (Propylthio) | C4 | Activating | Ortho (to C3) |

| -OCH₃ (Methoxy) | C5 | Activating | Ortho (to C6) |

Transformations of Methoxy Groups (e.g., Demethylation)

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups (phenols) through a process called demethylation. This transformation is typically achieved using strong Lewis acids or nucleophilic reagents. Reagents like boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. Additionally, certain thiol compounds in the presence of aluminum chloride have been shown to be effective for demethylating dimethoxy-substituted aromatic compounds, even in the presence of a thioether. google.com For instance, 2-methyl-5-t-butyl benzenethiol (B1682325) has been used for the demethylation of acylated dimethoxybenzothiophenes. google.com This suggests that a similar method could be applied to selectively or fully demethylate Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- to its corresponding dihydroxy or monohydroxy derivatives.

Chemical Modifications of the Propylthio Moiety (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom in the propylthio group of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations represent a significant alteration of the electronic and steric properties of the molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-studied transformation in organic chemistry. researchgate.net

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents and conditions, often requiring careful control to prevent over-oxidation to the sulfone. organic-chemistry.org Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For instance, a green and highly selective method for oxidizing organic sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov While this specific method has not been reported for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-, it represents a viable approach.

Further oxidation of the sulfoxide to the sulfone typically requires harsher reaction conditions or a stoichiometric excess of the oxidizing agent. Reagents such as potassium permanganate or stronger concentrations of hydrogen peroxide are often employed for this transformation. organic-chemistry.org The progressive oxidation of the sulfur atom significantly impacts the electron-donating ability of the substituent, with the sulfonyl group being strongly electron-withdrawing.

The metabolic pathways of structurally related compounds, such as 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7), have been shown to involve sulfoxidation and sulfone formation, indicating that these transformations are biologically relevant as well. nih.gov

Below are the anticipated products from the oxidation of the propylthio moiety:

| Starting Material | Oxidation Product (Sulfoxide) | Oxidation Product (Sulfone) |

| Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | Benzaldehyde, 2,5-dimethoxy-4-(propylsulfinyl)- | Benzaldehyde, 2,5-dimethoxy-4-(propylsulfonyl)- |

| Molecular Formula: C₁₂H₁₆O₃S | Molecular Formula: C₁₂H₁₆O₄S | Molecular Formula: C₁₂H₁₆O₅S |

| Molecular Weight: 240.32 g/mol | Molecular Weight: 256.32 g/mol | Molecular Weight: 272.32 g/mol |

Reaction Mechanism Investigations for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- Transformations

Detailed mechanistic studies specifically on the transformations of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- are not extensively documented in the available literature. However, the reaction mechanisms can be inferred from the well-established principles of organic chemistry and studies on analogous systems.

The transformations of this molecule can be broadly categorized into reactions involving the aldehyde group, the aromatic ring, and the propylthio substituent. The oxidation of the propylthio group, as discussed previously, likely proceeds via an electrophilic attack of the oxidizing agent on the electron-rich sulfur atom. nih.gov

The regioselectivity of electrophilic aromatic substitution on the Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- ring is governed by the directing effects of the existing substituents. The two methoxy groups at positions 2 and 5 are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. The propylthio group at position 4 is also an activating, ortho-, para-directing group. Conversely, the aldehyde group at position 1 is a deactivating, meta-directing group. The combined influence of these substituents would direct incoming electrophiles to the available positions on the ring, with the activating groups having a dominant effect.

Advanced Spectroscopic and Structural Elucidation of Benzaldehyde, 2,5 Dimethoxy 4 Propylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-" can be achieved.

The ¹H NMR spectrum of "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-" provides valuable information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aldehydic proton, aromatic protons, methoxy (B1213986) protons, and the protons of the propylthio group.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons, being in different chemical environments, would likely appear as distinct singlets. The proton at the 3-position is anticipated to be around 7.2 ppm, while the proton at the 6-position is expected at approximately 6.8 ppm.

The two methoxy groups at positions 2 and 5 are expected to present as sharp singlets, each integrating to three protons, at around 3.9 ppm and 3.8 ppm, respectively. The propylthio group will exhibit a characteristic set of signals: a triplet for the terminal methyl group (CH₃) at approximately 1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at around 1.6 ppm, and a triplet for the methylene group directly attached to the sulfur atom (S-CH₂) at about 2.8 ppm. The coupling between adjacent methylene and methyl groups results in these characteristic splitting patterns.

Table 1: Predicted ¹H NMR Data for Benzaldehyde (B42025), 2,5-dimethoxy-4-(propylthio)-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.3 | s | 1H | CHO |

| 7.2 | s | 1H | Ar-H3 |

| 6.8 | s | 1H | Ar-H6 |

| 3.9 | s | 3H | 2-OCH₃ |

| 3.8 | s | 3H | 5-OCH₃ |

| 2.8 | t | 2H | S-CH₂-CH₂-CH₃ |

| 1.6 | sext | 2H | S-CH₂-CH₂-CH₃ |

Note: Predicted data based on analogous compounds and standard chemical shift values. s = singlet, t = triplet, sext = sextet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-" will give a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 188-192 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbons bearing the methoxy and propylthio groups (C-2, C-5, and C-4) will be shifted downfield due to the electron-donating and deshielding effects of the substituents. The carbon attached to the aldehyde group (C-1) will also be in this region. The two aromatic carbons with attached protons (C-3 and C-6) will have distinct signals.

The carbons of the methoxy groups will appear as sharp signals around 56 ppm. The carbons of the propylthio group are expected at approximately 35 ppm (S-CH₂), 23 ppm (-CH₂-), and 13 ppm (-CH₃).

Table 2: Predicted ¹³C NMR Data for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.5 | CHO |

| 158.2 | C-2 |

| 155.8 | C-5 |

| 135.1 | C-4 |

| 126.7 | C-1 |

| 115.4 | C-6 |

| 112.9 | C-3 |

| 56.5 | 2-OCH₃ |

| 56.1 | 5-OCH₃ |

| 35.2 | S-CH₂-CH₂-CH₃ |

| 23.4 | S-CH₂-CH₂-CH₃ |

Note: Predicted data based on analogous compounds and standard chemical shift values.

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", the most informative correlations would be within the propylthio group, confirming the connectivity between the S-CH₂ protons and the adjacent -CH₂- protons, and between those -CH₂- protons and the terminal -CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For instance, it would show a correlation between the proton signal at 2.8 ppm and the carbon signal at 35.2 ppm, confirming their assignment to the S-CH₂ group.

The aldehydic proton (CHO) to the aromatic carbon C-1.

The aromatic proton at H-3 to carbons C-1, C-2, C-4, and C-5.

The aromatic proton at H-6 to carbons C-1, C-2, C-4, and C-5.

The methoxy protons to their respective attached aromatic carbons (C-2 and C-5).

The S-CH₂ protons to the aromatic carbon C-4 and the adjacent carbon of the propyl group.

Collectively, these 2D NMR experiments provide a robust and unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", the molecular ion peak [M]⁺ would be observed at m/z 240. A prominent fragment would likely result from the loss of the propyl group, leading to a peak at m/z 197. Another significant fragmentation pathway could involve the loss of the entire propylthio radical, resulting in a fragment at m/z 165. Further fragmentation of the benzaldehyde core could lead to the loss of a formyl radical (CHO), giving a peak at m/z 211, or carbon monoxide (CO) from the acylium ion, resulting in a peak at m/z 183. Cleavage of the methoxy groups could also be observed, leading to peaks corresponding to the loss of a methyl radical (CH₃) or a methoxy radical (OCH₃).

Table 3: Predicted Major EI-MS Fragmentation for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

| m/z | Proposed Fragment |

|---|---|

| 240 | [M]⁺ |

| 211 | [M - CHO]⁺ |

| 197 | [M - C₃H₇]⁺ |

| 183 | [M - CHO - CO]⁺ |

Note: Predicted fragmentation based on common fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass for the molecular formula of "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-" (C₁₂H₁₆O₃S) is 240.0820. An experimental HRMS measurement would be expected to be very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 4: HRMS Data for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-

| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|

Note: Observed mass is a hypothetical value for illustrative purposes.

Tandem Mass Spectrometry (MSⁿ) for Elucidation of Isomers and Related Compounds

Tandem mass spectrometry (MSⁿ) serves as a powerful analytical tool for the structural elucidation of complex organic molecules, including substituted benzaldehydes. While specific MSⁿ data for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is not extensively published, the fragmentation behavior can be predicted based on the analysis of structurally related compounds and established fragmentation principles for aromatic aldehydes and thioethers.

Analysis of the related phenethylamine (B48288), 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), via electron ionization mass spectrometry (GC-MS) reveals characteristic ions that can inform the fragmentation of the target benzaldehyde. nih.gov The fragmentation of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- would likely be initiated by the ionization of a lone pair of electrons on the oxygen or sulfur atoms. Subsequent fragmentation pathways would involve characteristic losses of the substituent groups.

Key fragmentation pathways are expected to include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of a propyl radical (•C₃H₇) to form a stable thiyl radical cation.

Benzylic cleavage , involving the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule followed by the loss of a hydrogen radical, a common pathway for aromatic aldehydes.

Cleavage of the methoxy groups , typically involving the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), or the loss of a formaldehyde (B43269) (CH₂O) molecule.

These fragmentation patterns are crucial for distinguishing between positional isomers, as the relative positions of the substituents on the aromatic ring can influence the stability of the resulting fragment ions and thus their relative abundance in the mass spectrum. For instance, the fragmentation of N-benzylphenethylamine derivatives shows that significant ions often originate from the non-halogenated benzylamine (B48309) portion of the molecules, indicating that fragmentation is directed by the specific functional groups present. researchgate.net

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 240 | [M]⁺ (Molecular Ion) | Initial ionization of the molecule. |

| 211 | [M - CHO]⁺ | Loss of the formyl radical from the aldehyde group. |

| 197 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of the propyl radical from the thioether linkage. |

| 182 | [M - C₃H₇ - CH₃]⁺ | Sequential loss of a propyl radical and a methyl radical from a methoxy group. |

| 167 | [M - SC₃H₇]⁺ | Cleavage of the C-S bond with loss of the propylthio radical. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an essential technique for identifying the characteristic functional groups within a molecule. The IR spectrum of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is expected to exhibit distinct absorption bands corresponding to its aldehyde, aromatic, ether, and thioether moieties.

The most prominent feature in the IR spectrum of an aromatic aldehyde is the strong C=O stretching vibration. pressbooks.pub Due to conjugation with the aromatic ring, this absorption is shifted to a lower wavenumber, typically appearing in the range of 1685-1710 cm⁻¹, compared to saturated aliphatic aldehydes. libretexts.orgorgchemboulder.com

Another highly diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group itself. This typically appears as one or two moderate bands between 2850 cm⁻¹ and 2700 cm⁻¹. spectroscopyonline.com The presence of a peak around 2720 cm⁻¹, often appearing as a shoulder to the right of other C-H stretches, is a strong indicator of an aldehyde functional group. orgchemboulder.com In some cases, the aldehydic C-H stretch fundamental and the first overtone of the aldehydic C-H bend can interact through Fermi resonance, giving rise to two distinct peaks in this region. spectroscopyonline.com

Other expected vibrations include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. docbrown.info

Aliphatic C-H stretching: From the propyl and methoxy groups, appearing in the 2850-3000 cm⁻¹ region. orgchemboulder.com

Aromatic C=C stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Asymmetric and Symmetric C-O-C stretching: From the two methoxy groups, expected to show strong absorptions in the 1250-1020 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 3000-2850 | Medium |

| Aldehyde C-H Stretch | -(C=O)H | 2850-2700 (often two bands) | Medium to Weak |

| Carbonyl C=O Stretch | Aromatic Aldehyde | 1710-1685 | Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600-1450 | Medium to Weak |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1020 | Strong |

X-ray Crystallography Studies (if available for related compounds) for Solid-State Molecular Architecture

While a specific crystal structure for Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- has not been reported, extensive X-ray crystallographic studies on other multi-substituted benzaldehyde derivatives provide significant insight into the likely solid-state molecular architecture. rsc.orgnih.gov The crystal packing and supramolecular networks of such compounds are governed by a variety of weak intermolecular interactions. rsc.org

The molecular arrangement in the solid state would be dictated by the interplay of several forces:

C–H⋯O Hydrogen Bonding: The aldehyde's carbonyl oxygen is a potent hydrogen bond acceptor. It is expected to form weak C–H⋯O hydrogen bonds with C-H donors from the aromatic rings or alkyl groups of neighboring molecules, which is a common and structure-directing interaction in substituted benzaldehydes. nih.gov

π–π Stacking: The presence of the aromatic ring allows for potential π–π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The specific geometry (e.g., parallel-displaced or T-shaped) would depend on the electronic nature and steric hindrance of the substituents. rsc.org

C–H⋯π Interactions: Hydrogen atoms from the propyl or methoxy groups of one molecule can interact with the electron-rich π-system of an adjacent aromatic ring. nih.gov

These varied intermolecular interactions facilitate the formation of complex, multi-dimensional supramolecular networks. rsc.org The substitution pattern is critical in determining the final crystal packing, as different isomers of substituted benzaldehydes can exhibit subtle but important differences in their solid-state arrangements. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is well-suited for analyzing volatile and thermally stable compounds like substituted benzaldehydes. The analysis of the related compound 2,5-Dimethoxybenzaldehyde (B135726) has been performed using a VF-5MS capillary column, which is a mid-polarity phase suitable for separating a wide range of organic molecules. nist.gov For the target compound, a similar non-polar or mid-polarity column (e.g., based on 5% phenyl-polysiloxane) would be appropriate. Detection can be achieved using a Flame Ionization Detector (FID) for general purity assessment or a mass spectrometer for definitive identification and quantification through selected ion monitoring. nih.gov The analysis of the related 2C-T-7 has utilized both nitrogen-phosphorus detection (NPD) and MS. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative isolation. nih.gov For a molecule like Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would effectively separate the compound from non-polar and polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A photodiode array (PDA) detector would be useful for assessing peak purity and providing UV-Vis spectral information, while coupling to a mass spectrometer (LC-MS) would offer higher sensitivity and structural confirmation. nih.gov LC-MS methods have been successfully developed for the trace determination of other low-molecular-mass substituted benzaldehydes in various matrices. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | VF-5MS, Rxi®-17Sil MS, or similar mid-polarity capillary column researchgate.netnist.gov | Helium or Hydrogen | FID, MS, NPD nih.gov | Purity assessment, impurity profiling, quantification. |

| HPLC | Reversed-phase C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | PDA, MS nih.gov | Purity assessment, preparative isolation, quantification. |

Computational and Theoretical Chemistry Studies of Benzaldehyde, 2,5 Dimethoxy 4 Propylthio

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are used to determine various properties of "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-" by approximating the electron density of the system.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", with rotatable bonds in the methoxy (B1213986) and propylthio groups, multiple local energy minima, or conformers, may exist.

Computational analysis would involve:

Conformational Search: Systematically rotating the dihedral angles of the aldehyde, methoxy, and propylthio substituents to identify various possible conformers.

Geometry Optimization: Starting from these initial conformers, DFT methods (e.g., using a functional like B3LYP with a basis set such as 6-31G(d,p)) are employed to relax the geometry of each one to its nearest energy minimum.

Energy Comparison: The electronic energies of the optimized conformers are compared to identify the global minimum, which represents the most stable conformer under the given theoretical model. The relative energies of other low-lying conformers determine their population at a given temperature according to the Boltzmann distribution.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization calculation. The values are representative and not actual calculated data for the title compound.

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|

| C=O Bond Length (Aldehyde) | ~1.21 Å |

| C-S Bond Length (Thioether) | ~1.78 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-O-C-H (Methoxy) Dihedral Angle | ~0° or ~180° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the ground to an excited state.

For "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy and propylthio groups. The LUMO is likely to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring. The analysis of the HOMO-LUMO gap provides insights into the molecule's stability and potential for charge transfer interactions. malayajournal.org

Illustrative Data Table for FMO Analysis (Hypothetical) This table shows representative data from an FMO analysis. These are not experimentally verified or calculated values for the title compound.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicator of chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", these regions are expected around the oxygen atom of the carbonyl group and potentially the sulfur atom of the propylthio group.

Positive Potential Regions (Blue): These areas are electron-poor and are targets for nucleophilic attack. The hydrogen atom of the aldehyde group is a likely site of positive potential.

Neutral Regions (Green): Indicate areas with near-zero potential.

The MEP map provides a clear, three-dimensional picture of where the molecule is most likely to interact with other chemical species, complementing the insights from FMO analysis. researchgate.net

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield a set of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given frequency).

The predicted spectrum can be compared with experimental IR and Raman spectra to:

Confirm the calculated structure: A good match between theoretical and experimental spectra supports the validity of the optimized geometry.

Assign vibrational modes: Theoretical calculations allow for the unambiguous assignment of specific absorption bands in the experimental spectra to particular molecular motions (e.g., C=O stretch, C-H bend, C-S stretch). researchgate.netnih.gov

For "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", key vibrational modes would include the characteristic aldehyde C=O stretching frequency, aromatic C=C stretching, C-O and C-S stretching, and various C-H bending and stretching modes from the aromatic ring, methoxy, and propylthio groups.

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a quantitative basis for the concepts of hardness and softness in chemical reactivity.

Based on Koopmans' theorem, these descriptors are defined as:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud is polarized. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η)

A "soft" molecule (low hardness, small HOMO-LUMO gap) is generally more reactive than a "hard" molecule (high hardness, large HOMO-LUMO gap). Calculating these descriptors for "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-" would allow for a quantitative assessment of its reactivity profile.

In Silico Modeling of Reaction Mechanisms Involving Benzaldehyde (B42025), 2,5-dimethoxy-4-(propylthio)-

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface for a given reaction to identify transition states and intermediates.

For "Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-", several reactions could be modeled:

Nucleophilic Addition to the Carbonyl Group: The addition of a nucleophile (e.g., a Grignard reagent or a hydride) to the aldehyde is a fundamental reaction. DFT calculations can be used to locate the transition state for this addition, calculate the activation energy barrier, and determine the reaction's thermodynamics.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to substitution. Modeling could determine the preferred position of attack (regioselectivity) by comparing the activation energies for substitution at different positions on the ring.

Oxidation and Reduction: The mechanism of oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be investigated, including the role of specific reagents.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This profile helps in understanding the reaction's feasibility, rate, and mechanism at a molecular level.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Currently, there is a notable absence of publicly available scientific literature detailing molecular dynamics (MD) simulations specifically focused on Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-. Extensive searches of academic databases and computational chemistry resources have not yielded any studies that investigate the conformational dynamics of this particular molecule using this method.

Molecular dynamics simulations are powerful computational tools used to model the time-dependent behavior of molecular systems. By simulating the atomic motions over time, researchers can gain insights into the various shapes (conformations) a molecule can adopt and the energetic favorability of these different states. Such studies are crucial for understanding a molecule's physical properties, chemical reactivity, and interactions with other molecules.

For a molecule like Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-, MD simulations could theoretically provide valuable information regarding:

Rotational barriers of the aldehyde, methoxy, and propylthio groups.

The flexibility and rigidity of different parts of the molecular structure.

The conformational landscape and the relative energies of different stable conformers.

However, without specific research dedicated to this compound, any discussion of its conformational dynamics through the lens of molecular dynamics simulations would be purely speculative. The scientific community has not yet published research that would provide the data necessary for a detailed analysis in this area. Therefore, no data tables or specific research findings on the molecular dynamics of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- can be presented.

Synthetic Utility of Benzaldehyde, 2,5 Dimethoxy 4 Propylthio in Advanced Organic Synthesis

Benzaldehyde (B42025), 2,5-dimethoxy-4-(propylthio)- as a Precursor to Substituted Aryl Compounds

The chemical reactivity of Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is largely dictated by its aldehyde functionality, which is a gateway for numerous transformations to yield a variety of substituted aryl compounds. The compound is a key starting material for synthesizing phenethylamine (B48288) and amphetamine derivatives, which are classes of compounds with significant interest in medicinal chemistry. mdma.ch Specifically, it is an intermediate for the synthesis of 2-(2,5-dimethoxy-4-propylthiophenyl)-1-aminoethanes and 1-(2,5-dimethoxy-4-propylthiophenyl)-2-aminopropanes. mdma.ch

The synthesis of these target molecules typically involves a condensation reaction at the aldehyde group, followed by reduction. The aldehyde's reactivity also allows for straightforward oxidation and reduction reactions to access other classes of aryl compounds.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412), yielding 2,5-dimethoxy-4-(propylthio)benzoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165), forming (2,5-dimethoxy-4-(propylthio)phenyl)methanol.

These transformations convert the aldehyde into different functional groups, thereby creating new substituted aryl precursors for further synthetic elaboration. A common synthetic route to obtain the precursor itself involves the nucleophilic substitution of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) with propylthiol in the presence of a base like potassium carbonate. mdma.ch

| Reaction Type | Reagent Example | Resulting Functional Group | Product Class | Reference |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | -COOH (Carboxylic Acid) | Substituted Benzoic Acid | |

| Reduction | Sodium borohydride (NaBH4) | -CH2OH (Benzyl Alcohol) | Substituted Benzyl Alcohol | |

| Condensation/Reduction | Nitroalkane followed by reduction | -CH2CH2NH2 (Phenethylamine) | Substituted Phenethylamine | mdma.ch |

Role in the Design and Synthesis of Complex Organic Scaffolds

In the design of complex organic molecules, substituted benzene (B151609) rings often serve as central hubs or scaffolds from which additional functionality can be built. mdpi.com Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is well-suited for this role due to its distinct and orthogonally reactive functional groups. The presence of the aldehyde, thioether, and methoxy (B1213986) groups on a single aromatic ring allows for a stepwise and regioselective introduction of molecular complexity.

While specific examples of its use in elaborate scaffold synthesis are not extensively documented, its structural features make it a valuable building block. Synthetic chemists can leverage the differential reactivity of its functional groups to construct intricate three-dimensional structures. For instance, the aldehyde can participate in cycloaddition reactions or be used to tether the scaffold to a solid support, while the thioether could be oxidized to a sulfone to modulate the electronic properties of the ring or participate in metal-catalyzed cross-coupling reactions. The methoxy groups influence the reactivity of the aromatic ring for electrophilic substitution and can be demethylated to reveal reactive phenol (B47542) functionalities if required later in a synthetic sequence. This multi-functionality makes the compound a promising starting point for diversity-oriented synthesis projects aimed at creating libraries of novel compounds. du.edu

Applications in the Development of Specialty Chemicals and Agrochemical Intermediates

Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- is primarily utilized as a synthetic intermediate in the production of various high-value organic molecules, including those for the pharmaceutical and agrochemical industries. lookchem.com Its utility stems from the biological activities observed in its derivatives.

Research has indicated that compounds derived from this benzaldehyde exhibit significant antimicrobial and antifungal properties. This suggests its potential as a precursor for new fungicides or bactericides in agriculture or as active components in specialty biocidal formulations. Furthermore, certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines, highlighting its role as an intermediate in the discovery of potential new therapeutic agents. The core structure is also related to that of some fragrances and dyes, indicating its potential utility in the broader specialty chemicals market. bloomtechz.com

| Application Area | Observed Activity of Derivatives | Potential Use | Reference |

|---|---|---|---|

| Agrochemicals | Antifungal, Antimicrobial | Intermediate for fungicides, bactericides | |

| Pharmaceuticals | Cytotoxicity against cancer cells | Precursor for oncology drug discovery | |